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Eugenol-d3 Methanesulfonate

Cat. No.: B1154549
M. Wt: 245.31
Attention: For research use only. Not for human or veterinary use.
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Description

Eugenol-d3 Methanesulfonate is a deuterium-labeled analog of a eugenol derivative. This compound is primarily utilized as a high-quality analytical standard in research and development, particularly for applications in High-Performance Liquid Chromatography (HPLC) . With a molecular formula of C11H11D3O4S and a molecular weight of 245.31, it serves as a critical reference material in pharmaceutical and biochemical research . Eugenol, the parent compound from which this chemical is derived, is a phenolic phytochemical with a well-documented and diverse range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . Recent scientific investigations have also highlighted the significant anticancer potential of eugenol, showing efficacy in preclinical models against various cancer types through mechanisms such as inducing apoptosis and cell cycle arrest . The deuterated form, Eugenol-d3, is noted for its application in studying cytotoxicity, particularly in research involving human oral squamous cell carcinoma . This product is supplied as a light yellow oil and is recommended to be stored in a refrigerator under an inert atmosphere to maintain stability . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₁H₁₁D₃O₄S

Molecular Weight

245.31

Synonyms

4-Allyl-2-methoxyphenyl Methanesulfonate;  2-Methoxy-4-(2-propenyl)phenol Methanesulfonate; 

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Eugenol D3 Methanesulfonate

Synthetic Pathways for Deuterium (B1214612) Incorporation into Eugenol (B1671780) Derivatives

The designation "Eugenol-d3" typically refers to the isotopic labeling of the methoxy (B1213986) (-OCH₃) group to yield a methoxy-d3 (-OCD₃) moiety. This specific labeling provides a stable isotopic signature that is not easily exchanged under most chemical or biological conditions.

A common and direct method for the synthesis of Eugenol-d3 involves the O-methylation of the precursor 4-allyl-2-hydroxyphenol (guaiacol) using a deuterated methylating agent. The reaction scheme generally proceeds as follows:

Deprotonation of Phenol : The phenolic hydroxyl group of 4-allylguaiacol is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetone. This generates a more nucleophilic phenoxide intermediate.

Nucleophilic Substitution : The resulting phenoxide is then reacted with a deuterated methyl source, most commonly iodomethane-d3 (CD₃I). The phenoxide anion displaces the iodide ion in an Sₙ2 reaction to form the deuterated ether linkage, yielding Eugenol-d3.

An alternative, though less direct, pathway involves the demethylation of unlabeled eugenol followed by remethylation with a deuterated reagent. Strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃) can be used to cleave the methyl ether, yielding 4-allyl-1,2-benzenediol. encyclopedia.pub Subsequent remethylation of the appropriate hydroxyl group using a deuterated methylating agent as described above furnishes the desired Eugenol-d3.

Other methods for deuterium incorporation exist, such as direct hydrogen-deuterium exchange on the aromatic ring of eugenol using deuterium oxide (D₂O) at high temperatures and pressures, sometimes with the aid of a catalyst. However, this method can lead to a mixture of deuterated products with varying levels and positions of deuterium incorporation, making it less suitable for creating a specifically labeled Eugenol-d3 standard.

Methodologies for the Formation of the Methanesulfonate (B1217627) Ester Linkage

The conversion of the phenolic hydroxyl group of Eugenol-d3 into a methanesulfonate (mesylate) ester is a standard and high-yielding transformation in organic synthesis. This process enhances the utility of the compound in certain analytical or synthetic applications, as the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions.

The general procedure for the methanesulfonylation of Eugenol-d3 is as follows:

Reactant Dissolution : Eugenol-d3 is dissolved in a chilled, anhydrous aprotic solvent, typically dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

Base Addition : A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is added to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

Mesylating Agent : Methanesulfonyl chloride (MsCl) is added dropwise to the stirred, cooled solution. The highly electrophilic sulfur atom of methanesulfonyl chloride is attacked by the nucleophilic oxygen of the Eugenol-d3 phenoxide (formed in situ), leading to the formation of the methanesulfonate ester.

Workup and Purification : The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Eugenol-d3 Methanesulfonate. researchgate.net

This method is highly efficient for the conversion of phenols to their corresponding aryl methanesulfonates. researchgate.netresearchgate.net

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

To confirm the successful synthesis of this compound and assess its purity, a combination of spectroscopic and chromatographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure determination.

¹H NMR : In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy (-OCH₃) protons of unlabeled eugenol (typically around δ 3.8-3.9 ppm) will be absent. A new, sharp singlet will appear for the protons of the methanesulfonate methyl group (-SO₂CH₃), generally in the range of δ 3.0-3.5 ppm. chemicalbook.comchemicalbook.com The signals for the allyl and aromatic protons will remain, although their chemical shifts may be slightly altered due to the change in the electronic environment from the hydroxyl to the methanesulfonate group. The broad signal for the phenolic proton (-OH) will also be absent.

¹³C NMR : The carbon-13 NMR spectrum will show a new signal corresponding to the methyl carbon of the methanesulfonate group. The signal for the deuterated methoxy carbon (-OCD₃) will be observed as a low-intensity multiplet (typically a triplet due to C-D coupling) and will be shifted compared to a standard -OCH₃ carbon signal.

Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Allyl -CH₂-~3.4Doublet
Allyl -CH=~6.0Multiplet
Allyl =CH₂~5.1Multiplet
Aromatic C-H~6.7 - 7.0Multiplet
Methanesulfonate -CH₃~3.1Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence and absence of key functional groups. The successful formation of this compound is confirmed by two key spectral changes compared to the Eugenol-d3 starting material:

Disappearance of the O-H stretch : The broad absorption band characteristic of the phenolic hydroxyl group, typically found in the region of 3200-3600 cm⁻¹, will be absent.

Appearance of S=O stretches : Strong, characteristic absorption bands for the sulfonate ester group will appear. These include the asymmetric S=O stretching vibration, typically found at 1350-1370 cm⁻¹, and the symmetric S=O stretching vibration, which appears around 1150-1175 cm⁻¹. researchgate.netresearchgate.netlibretexts.orgblogspot.com

Key IR Absorption Bands for this compound

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)
C-H (Aromatic/Allyl)Stretch~3100 - 3000
C-H (Aliphatic)Stretch~2980 - 2850
C=C (Aromatic)Stretch~1600, ~1510
S=O (Sulfonate)Asymmetric Stretch~1370 - 1350
S=O (Sulfonate)Symmetric Stretch~1175 - 1150
S-O-CStretch~1000 - 750

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Molecular Ion Peak : The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the mass of this compound. The molecular weight of unlabeled eugenol (C₁₀H₁₂O₂) is approximately 164.20 g/mol . nist.govnih.gov The replacement of three protons with deuterium atoms increases the mass to approximately 167.22 g/mol for Eugenol-d3 (C₁₀H₉D₃O₂). pharmaffiliates.com The subsequent reaction with methanesulfonyl chloride replaces the phenolic hydrogen with a -SO₂CH₃ group, resulting in a final molecular formula of C₁₁H₁₂D₃O₄S and a calculated molecular weight of approximately 245.26 g/mol .

Fragmentation Pattern : Common fragmentation pathways may include the loss of the methanesulfonyl radical (•SO₂CH₃) or the allyl group (•C₃H₅), providing further structural confirmation.

Chromatography

Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product. By comparing the retention time of the synthesized product to a known standard (if available) and analyzing the peak area, the purity can be determined to be greater than 98% or 99%, which is typical for analytical standards.

Application As an Isotopic Standard in Quantitative Analytical Methodologies

Utility of Deuterated Analogs as Internal Standards in Mass Spectrometry-Based Quantification

Deuterated analogs like Eugenol-d3 are invaluable in mass spectrometry-based quantification for several reasons. In techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is introduced to a sample at a known concentration at an early stage of the analytical process. nih.gov As the sample is processed, any loss of analyte due to extraction, purification, or derivatization will be mirrored by a proportional loss of the deuterated internal standard.

During the analysis, the deuterated standard co-elutes with the target analyte. However, due to the mass difference, they are detected as distinct entities by the mass spectrometer. researchgate.net By comparing the signal intensity of the analyte to that of the internal standard, the initial concentration of the analyte can be determined with high accuracy. This ratiometric approach effectively cancels out variability in sample injection volume and mitigates the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. The use of Eugenol-d3 has been particularly noted in the analysis of complex matrices such as fish tissue and grapevine extracts. nih.gov

Method Development and Validation for Trace Analysis in Complex Matrices

The development of robust analytical methods for detecting trace levels of eugenol (B1671780) in complex matrices, such as biological tissues and food products, is greatly facilitated by the use of Eugenol-d3. For instance, a gas chromatography-ion trap tandem mass spectrometry (GC-IT-MS/MS) method was established for the determination of eugenol in various fish tissues, including plasma, muscle, skin, liver, kidney, and gill. researchgate.net In this method, Eugenol-d3 was employed as the internal standard to ensure accuracy. researchgate.net

Similarly, a stable isotope dilution assay using Eugenol-d3 as an internal standard has been developed for the quantification of eugenol in fish and shrimp muscle tissue by GC-MS/MS. researchgate.net Another study focused on the elimination kinetics of eugenol in grass carp (B13450389) utilized an LC-MS/MS method with Eugenol-d3 as the internal standard for analysis of plasma, muscle, and liver samples. nih.gov

Method validation is a critical step to ensure the reliability of analytical data. The tables below summarize the validation parameters from a study determining eugenol in fish tissues using a GC-IT-MS/MS method with Eugenol-d3 as the internal standard. researchgate.net

Table 1: Linearity and Sensitivity of Eugenol Quantification

ParameterValue
Calibration Curve Range5–1000 µg/L
Correlation Coefficient (R²)0.9996
Limit of Detection (LOD)5.0 µg/kg
Limit of Quantification (LOQ)10.0 µg/kg

Table 2: Precision and Accuracy of Eugenol Quantification

ParameterValue
Intra-day Precision (%RSD)< 9.74%
Inter-day Precision (%RSD)< 9.74%
Accuracy (Relative Error %)-2.20% to 8.89%

Enhancement of Analytical Precision, Accuracy, and Sensitivity in Research Studies

The incorporation of Eugenol-d3 as an internal standard significantly enhances the precision, accuracy, and sensitivity of quantitative methods for eugenol. Precision is improved by minimizing the effects of random variations in the analytical process, as reflected by the low relative standard deviations (%RSD) for intra- and inter-day precision. researchgate.net Accuracy is enhanced by correcting for systematic errors that may occur during sample preparation and analysis, resulting in low relative error. researchgate.net

In a study analyzing eugenol in fish and shrimp, the average recoveries of eugenol were reported to be between 94.7% and 109.78% at spiking levels of 10, 50, and 200 µg/kg. researchgate.netresearchgate.net The inter-day and intra-day precisions were in the range of 1.15–8.19% and 0.71–8.45%, respectively. researchgate.netresearchgate.net Another study on grass carp reported recoveries ranging from 89.2% to 96.5% for plasma, muscle, and liver samples fortified with eugenol at concentrations of 5, 25, and 100 µg/L (or µg/kg). nih.gov The limit of quantification was 0.5 µg/L in plasma and 0.25 µg/kg in muscle or liver tissue, demonstrating high sensitivity. nih.gov These findings underscore the critical role of Eugenol-d3 in achieving reliable and high-quality data in trace-level quantitative analysis.

Investigations in Metabolic Fate and Disposition Studies Non Clinical Models

Elucidation of Biotransformation Pathways Using Deuterated Tracers in In Vitro Biological Systems (e.g., Microsomes, Hepatocytes)

The use of deuterated tracers, such as in Eugenol-d3 Methanesulfonate (B1217627), is a powerful technique in metabolic studies. The deuterium (B1214612) atoms (d3) on the methoxy (B1213986) group of the eugenol (B1671780) backbone serve as a stable isotopic label. This label allows for the differentiation of the compound and its metabolites from endogenous molecules within in vitro biological systems like liver microsomes and hepatocytes, using mass spectrometry.

In these systems, the primary biotransformation pathways for the eugenol moiety are expected to involve both Phase I and Phase II reactions. Phase I metabolism of eugenol typically includes oxidation, hydroxylation, and the formation of epoxides. The presence of the deuterated methoxy group is unlikely to alter these primary metabolic routes significantly, but it can provide a clearer signal for tracking the resulting metabolites.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For eugenol, the most common conjugation reactions are glucuronidation and sulfation of the phenolic hydroxyl group. The methanesulfonate group may also be subject to hydrolysis, releasing eugenol-d3, which would then follow these conjugation pathways.

Table 1: Predicted Phase I and Phase II Metabolites of Eugenol-d3 Methanesulfonate in In Vitro Systems

Metabolic Phase Predicted Metabolite Metabolic Reaction
Phase IEugenol-d3Hydrolysis of methanesulfonate
Phase IHydroxylated Eugenol-d3Oxidation of the aromatic ring or allyl side chain
Phase IEugenol-d3 EpoxideEpoxidation of the allyl side chain
Phase IIEugenol-d3 GlucuronideGlucuronidation of the phenolic hydroxyl group
Phase IIEugenol-d3 SulfateSulfation of the phenolic hydroxyl group

Assessment of Compound Disposition and Metabolic Kinetics in In Vivo Animal Models

In vivo studies in animal models, such as rodents and non-rodents, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following administration, blood, urine, and feces are collected over time to track the parent compound and its metabolites.

The deuterated label is instrumental in these studies, enabling precise quantification of the compound and its metabolites in various biological matrices. The disposition of the eugenol moiety is expected to be rapid, with extensive metabolism and subsequent excretion. The primary route of excretion for eugenol and its metabolites is via the urine.

Metabolic kinetics, including parameters such as clearance, volume of distribution, and half-life, can be determined through these in vivo experiments. The methanesulfonate group may influence the oral bioavailability and initial distribution of the compound compared to eugenol itself.

Comparative Metabolism Profiling Across Different Non-Human Species

Conducting metabolic studies in different non-human species (e.g., rats, mice, dogs, and non-human primates) is crucial to identify potential differences in metabolic pathways. These comparative studies help in selecting the most appropriate animal model for predicting human metabolism and for conducting toxicology studies.

While the core metabolic pathways of eugenol are generally conserved across species, the relative abundance of different metabolites can vary. For instance, the extent of glucuronidation versus sulfation can differ significantly between species. Such differences would be critical in assessing the potential for species-specific metabolites of this compound. The use of the d3-label simplifies the comparative analysis by providing a consistent analytical marker across all species.

Table 2: Illustrative Comparative Metabolite Profile of Eugenol-d3 in Urine of Different Species (Hypothetical Data)

Species Eugenol-d3 Glucuronide (% of Dose) Eugenol-d3 Sulfate (% of Dose) Other Oxidative Metabolites (% of Dose)
Rat602515
Mouse553510
Dog751510

Identification and Characterization of Novel Metabolites

The high sensitivity and specificity of modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), combined with the use of isotopically labeled compounds like this compound, facilitate the identification and characterization of novel metabolites. The unique isotopic signature of the d3-label helps in distinguishing drug-related material from background noise in complex biological samples.

Potential novel metabolites for this compound could arise from less common biotransformation pathways. These might include further oxidation of the allyl side chain, leading to the formation of diols or carboxylic acids, or reactions involving the methanesulfonate group itself, although hydrolysis is the most probable fate. The characterization of these novel metabolites is essential for a complete understanding of the compound's metabolic profile and for assessing their potential pharmacological or toxicological activity.

Mechanistic Research and Chemical Biology Probes

Exploration of the Methanesulfonate (B1217627) Moiety in Chemical Probe Design

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with specific proteins or other macromolecules. eubopen.org The design of these probes is critical, requiring a balance of stability, selectivity, and appropriate reactivity. The methanesulfonate (-OMs) group is an excellent leaving group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This property is frequently exploited in the design of covalent chemical probes.

In the context of Eugenol-d3 Methanesulfonate, the methanesulfonate moiety transforms the eugenol (B1671780) backbone into a reactive instrument. This allows the probe to form covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) on proteins. nih.gov By covalently modifying its target, the probe can be used for a variety of applications, including:

Target Identification: Identifying the specific proteins that a molecule of interest interacts with.

Enzyme Inhibition: Irreversibly inhibiting enzyme activity by modifying active site residues.

Occupancy Studies: Quantifying the engagement of a molecule with its target within a complex biological sample.

The reactivity of the methanesulfonate group can be tuned by the electronic properties of the molecule it is attached to, providing a versatile platform for creating probes with desired characteristics. nih.gov

Table 1: Comparison of Functional Groups in Chemical Probe Design
Functional GroupReactivity MechanismTypical Nucleophilic TargetsKey Characteristics
MethanesulfonateNucleophilic Substitution (SN2)Cysteine, Histidine, LysineGood leaving group; creates a hard electrophile.
IsothiocyanateAdditionLysine, CysteineHighly reactive; used in natural products like sulforaphane. ljmu.ac.uk
FluorophosphonateNucleophilic SubstitutionSerine (specifically in serine hydrolases)Highly specific for certain enzyme classes. nih.gov
AlkyneClick Chemistry (with azide (B81097) partner)N/A (used for ligation)Bioorthogonal; used for linking to reporter tags. ljmu.ac.uk

Probing Molecular Interactions and Enzyme Activities through Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org In this compound, three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium (B1214612) (d3), a stable, non-radioactive isotope of hydrogen. creative-proteomics.com This substitution has a minimal effect on the compound's chemical properties but provides a distinct mass signature. wikipedia.orgcernobioscience.com

This isotopic label is invaluable for:

Mass Spectrometry (MS)-Based Proteomics: In complex biological mixtures, it can be challenging to distinguish a probe-modified peptide from the vast background of unmodified peptides. The d3 label creates a unique isotopic pattern and a 3-Dalton mass shift, making it easier to identify and quantify the specific peptides that have been modified by the probe. cernobioscience.com

Metabolic Tracking: The deuterium label allows researchers to track the metabolic fate of the eugenol moiety. By analyzing metabolites using MS, scientists can determine how the compound is processed within cellular systems and identify the structures of its metabolic products. cernobioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterium is not directly observed in standard ¹H NMR, its presence significantly alters the spectrum. This can be used to simplify complex spectra or to probe protein-protein and protein-ligand interactions in structural biology studies. nih.govnih.gov

The use of stable isotopes like deuterium is a cornerstone of modern quantitative proteomics and metabolomics, enabling precise tracking and quantification of molecules in intricate biological environments. creative-proteomics.comcernobioscience.com

Investigation of Reaction Mechanisms and Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium can influence the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the same reaction with a C-H bond. nih.gov

By comparing the reaction rates of deuterated and non-deuterated versions of a molecule, researchers can gain insight into enzymatic reaction mechanisms. nih.gov For a molecule like this compound, KIE studies could be used to investigate the enzymes responsible for its metabolism, such as cytochrome P450s. nih.govresearchgate.net

Primary KIE: If the deuterated C-D bond is broken during the rate-limiting step of the reaction (e.g., O-demethylation of the methoxy group), a significant slowing of the reaction rate (typically KIE > 2) will be observed. This provides strong evidence that this specific bond cleavage is mechanistically important. nih.gov

Secondary KIE: If the deuterium atoms are not directly involved in bond breaking but are located near the reaction center, a smaller KIE (typically 0.8-1.2) may be observed. This can provide information about changes in hybridization or conformation at the transition state. nih.gov

The magnitude of the KIE is a powerful tool for elucidating the transition state of a reaction and determining which steps are rate-limiting. nih.govacs.org

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Mechanistic Studies
Observed KIE (kH/kD)TypeInterpretationExample Reaction Step
> 2PrimaryC-H/C-D bond cleavage occurs in the rate-determining step of the reaction. nih.govCytochrome P450-mediated hydrogen abstraction. nih.gov
1NoneC-H/C-D bond is not broken in the rate-determining step, or bond cleavage is not rate-limiting. nih.govA rapid proton transfer followed by a slower conformational change.
< 1InverseThe transition state is more sterically crowded or has a higher bond order to the isotopic position than the reactant.Reactions involving a change from sp² to sp³ hybridization at a nearby carbon.

Role in Understanding Molecular Pathways and Biological Processes within Cellular Systems (e.g., protein adduct formation)

Eugenol itself is known to be metabolized into reactive intermediates, such as a quinone methide, which can form covalent adducts with cellular macromolecules like DNA and proteins. oup.comnih.govresearchgate.net This process is believed to contribute to both its biological activities and potential toxicity. nih.govresearchgate.net

This compound serves as a powerful probe to investigate these molecular pathways. The molecule has two reactive centers: the electrophilic carbon bearing the methanesulfonate group and the eugenol ring, which can be metabolically activated.

Using this probe, researchers can dissect complex biological processes:

Mapping Protein Adducts: After treating cells or cell lysates with this compound, researchers can use proteomic techniques to identify which proteins have been modified. The d3 label acts as a unique mass tag, facilitating the identification of adducted peptides by mass spectrometry. This allows for the creation of a precise map of protein targets. nih.gov

Distinguishing Reactivity: By comparing the adducts formed by this compound with those formed by a control molecule lacking the methanesulfonate group (e.g., Eugenol-d3), scientists can distinguish between adducts formed via direct reaction of the methanesulfonate and those formed via metabolic activation of the eugenol core.

Elucidating Metabolic Pathways: The stable isotope label helps in tracing the compound through various metabolic pathways, such as glutathione (B108866) conjugation or glucuronidation, which are key detoxification routes. mdpi.comnih.gov This helps in building a comprehensive picture of how cells process the eugenol scaffold.

By providing a tool to covalently label and track interaction partners, this compound enables a deeper understanding of how small molecules engage with cellular machinery and influence biological processes. ljmu.ac.uk

Future Research Perspectives and Emerging Methodologies

Development of Next-Generation Deuterated Probes for Specific Research Questions

The development of highly specific molecular probes is critical for advancing our understanding of biological processes at a molecular level. Eugenol-d3 Methanesulfonate (B1217627) serves as an ideal starting material for the synthesis of next-generation deuterated probes designed to answer specific research questions related to the bioactivity of eugenol (B1671780) and its derivatives. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows the deuterated eugenol core to be readily conjugated to various functional moieties, including fluorophores, affinity tags, or photo-crosslinkers, creating a diverse toolkit of specialized probes.

These next-generation probes can be engineered to investigate several key areas:

Metabolic Pathway Elucidation: By tracing the fate of the deuterium (B1214612) label, researchers can map the metabolic transformations of eugenol derivatives with high precision, distinguishing them from endogenous molecules. clearsynth.comtexilajournal.com

Target Identification and Validation: Probes incorporating affinity tags can be used in pull-down assays to identify the specific protein targets with which eugenol and its analogues interact.

Receptor Binding Assays: Labeled ligands synthesized from Eugenol-d3 Methanesulfonate can be employed in competitive binding assays to quantify receptor affinity and kinetics, providing insights into the mechanism of action. wisdomlib.org

The strategic design of these probes will allow for more targeted and less ambiguous experimental outcomes compared to using unlabeled compounds.

Table 1: Potential Deuterated Probes Derived from this compound

Potential Probe DerivativeSynthetic StrategyTarget Research Question
Deuterated Eugenol-Biotin ConjugateReaction with a biotin-containing nucleophile.What are the specific protein binding partners of eugenol in cellular lysates?
Deuterated Eugenol-AzideNucleophilic substitution with sodium azide (B81097).Can the eugenol scaffold be used in click-chemistry reactions for bio-orthogonal labeling?
Deuterated Eugenol GlucuronideEnzymatic or chemical synthesis to mimic a major metabolite.What is the pharmacokinetic profile and clearance rate of a key eugenol metabolite?

Integration of this compound in High-Throughput Screening for Mechanistic Insights

High-Throughput Screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands of compounds for a desired biological activity. bmglabtech.comwikipedia.org While this compound itself is a single molecule, its utility in HTS lies in its role as a tool for secondary screening and mechanistic elucidation of "hits" identified in primary screens.

Once a primary HTS campaign identifies active compounds (hits) that are structurally related to eugenol, stable isotope-labeled versions of these hits can be synthesized using this compound as a precursor. These labeled compounds are invaluable for follow-up studies aimed at understanding their mechanism of action. nih.gov Mass spectrometry-based HTS (MS-HTS) is particularly well-suited for this purpose, as it allows for the direct and sensitive detection of unlabeled substrates and products, an approach that is enhanced by the use of deuterated internal standards. researchgate.net

The integration of such labeled compounds can:

Confirm Target Engagement: Labeled hits can be used to verify direct binding to the intended biological target in complex mixtures.

Elucidate Metabolic Liabilities: By incubating the labeled hit with liver microsomes or other metabolic systems, researchers can rapidly identify and quantify potential metabolites, providing early insights into the compound's metabolic stability.

Differentiate Modes of Action: In cellular assays, tracing the uptake and subcellular localization of a labeled compound can help distinguish between different pharmacological mechanisms.

This approach moves beyond simply identifying active compounds to providing deeper mechanistic insights early in the discovery pipeline, saving time and resources. researchgate.net

Table 2: Hypothetical HTS Workflow for Mechanistic Studies

Screening PhaseObjectiveRole of this compound-Derived Compound
Primary ScreenIdentify compounds with desired bioactivity from a large library.Not directly involved. A eugenol-like compound is identified as a "hit".
Secondary Screen (Hit Confirmation)Confirm the activity and determine the potency of the hit.A deuterated version of the hit is synthesized to serve as an internal standard for precise quantification in dose-response assays.
Tertiary Screen (Mechanism of Action)Understand how the hit works.The deuterated hit is used in MS-based assays to track target binding, cellular uptake, and metabolic breakdown.

Expanding Applications in Complex Biological Systems and Environmental Studies

The ability to unambiguously trace a molecule through a complex system is a significant advantage of isotope labeling. Probes and standards derived from this compound are poised to expand our understanding of how eugenol-related compounds behave in intricate biological and environmental contexts.

In Complex Biological Systems: Eugenol exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.gov However, its precise fate and interactions within a whole organism or a complex cellular community, such as the gut microbiome, are challenging to study. Deuterated tracers can be administered to animal models or complex cell co-culture systems to:

Track Bioavailability and Distribution: Quantify the absorption, distribution, metabolism, and excretion (ADME) profile of eugenol derivatives with high accuracy.

Investigate Host-Microbiome Interactions: Differentiate between metabolism of the compound by the host versus its gut microbiota.

Monitor Covalent Binding: Detect and identify potential reactive metabolites that may bind to proteins or DNA.

In Environmental Studies: Eugenol is utilized in agriculture as a biopesticide and can be introduced into the environment. nih.govmdpi.com Understanding its environmental fate—persistence, degradation, and potential for bioaccumulation—is crucial for assessing its ecological impact. Stable isotope tracers are the gold standard for such studies. By "spiking" an environmental sample (e.g., soil, water) with a known amount of a deuterated eugenol derivative, researchers can:

Determine Degradation Pathways: Identify the breakdown products formed under various environmental conditions (e.g., aerobic, anaerobic).

Measure Degradation Rates: Calculate the half-life of the compound in different environmental matrices without interference from naturally occurring analogues.

Assess Bioaccumulation: Trace the uptake and accumulation of the compound in organisms within a model ecosystem.

Table 3: Applications of Deuterated Tracers in Complex Systems

SystemResearch ApplicationKey Information Gained
In Vivo Animal ModelPharmacokinetic / Toxicokinetic (PK/TK) StudiesClearance rates, tissue distribution, metabolite identification.
Gut Microbiome CultureMetabolic ProfilingIdentification of specific microbial metabolites of the compound.
Soil MicrocosmEnvironmental Degradation StudyDegradation half-life and formation of terminal residues.
Aquatic Ecosystem ModelBioaccumulation AssessmentUptake of the compound in aquatic plants and animals.

Advancements in Analytical and Computational Tools for Isotopic Analysis and Pathway Modeling

The full potential of probes derived from this compound can only be realized through the use of advanced analytical and computational tools. Continuous improvements in instrumentation and software are enabling researchers to extract more information from isotope-labeling experiments than ever before.

Analytical Advancements: Modern mass spectrometry is the primary technique for detecting and quantifying deuterated molecules. rsc.orgscispace.com Significant progress in this field includes:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR MS provide exceptional mass accuracy, allowing for the confident identification of metabolites and degradation products.

Tandem Mass Spectrometry (MS/MS): This technique provides structural information, helping to pinpoint the exact location of metabolic modifications on the molecule.

Compound-Specific Isotope Analysis (CSIA): An emerging technique that can measure subtle changes in isotope ratios, providing insights into the source and transformation pathways of compounds in environmental or biological systems. nih.govwiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is essential for separating the labeled compound from its various metabolites in complex biological fluids before detection. scispace.com

Computational Advancements: The large and complex datasets generated by modern analytical instruments require sophisticated computational tools for interpretation.

Metabolite Identification Software: Advanced algorithms can automatically screen HRMS data to find potential metabolites based on predicted mass shifts and isotopic patterns.

Flux Balance Analysis & Pathway Modeling: Data from stable isotope tracing experiments serve as critical inputs for computational models that aim to map and quantify the flow of metabolites through complex metabolic networks. researchgate.net

Pharmacokinetic (PK) Modeling Software: This software uses the concentration-time data obtained from labeled compound studies to model and predict the ADME properties of a substance in an organism.

The synergy between advanced deuterated probes and cutting-edge analytical and computational technologies will continue to drive new discoveries in pharmacology, toxicology, and environmental science.

Table 4: Analytical and Computational Tools for Isotopic Analysis

Tool/TechniqueTypeRole in Research with Deuterated Probes
LC-MS/MSAnalyticalSeparates and quantifies the deuterated parent compound and its metabolites in biological samples. texilajournal.com
High-Resolution Mass Spectrometry (HRMS)AnalyticalProvides high-accuracy mass measurements for confident formula determination of unknown metabolites. scispace.com
Metabolite ID SoftwareComputationalAutomates the process of identifying potential metabolites from complex LC-HRMS datasets.
Metabolic Flux Analysis SoftwareComputationalUses isotope tracing data to model the activity of metabolic pathways. researchgate.net

Q & A

Q. Can CRISPR-Cas9 screening identify novel targets for this compound in anti-inflammatory pathways?

  • Methodological Answer :
  • Library Design : Use a genome-wide sgRNA library to knockout genes in macrophages exposed to this compound.
  • Hit Validation : Prioritize genes involved in eicosanoid synthesis (e.g., COX-2, ALOX15) via qPCR and Western blot.
  • Animal Models : Validate findings in transgenic mice (e.g., COX-2 knockouts) to assess in vivo relevance .

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